

In Vitro Characterization of NJH-2-030: A Novel Kinase Inhibitor

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Compound of Interest

Compound Name: NJH-2-030

Cat. No.: B12421577

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Introduction

NJH-2-030 is a novel, potent, and selective small molecule inhibitor of a key signaling kinase (hereafter referred to as "Target Kinase") implicated in inflammatory diseases and certain malignancies. This document provides a comprehensive overview of the in vitro characterization of **NJH-2-030**, detailing its biochemical potency, kinase selectivity, and cellular activity. The data presented herein support the potential of **NJH-2-030** as a promising therapeutic candidate for further preclinical and clinical development.

Biochemical Characterization

The primary biochemical activity of **NJH-2-030** was assessed through enzymatic assays to determine its inhibitory potency against the purified Target Kinase.

Table 1: Biochemical Potency of NJH-2-030 against Target Kinase

Assay Type	Substrate	ATP Concentration	IC50 (nM)	Ki (nM)
ADP-Glo™ Kinase Assay	Recombinant Protein	10 µM	5.2	2.1
HTRF® Kinase Assay	Peptide	1 mM	6.8	2.9

Experimental Protocol: ADP-Glo™ Kinase Assay

The inhibitory activity of **NJH-2-030** was determined using the ADP-Glo™ Kinase Assay (Promega). The assay measures the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal.

- A kinase reaction mixture was prepared containing Target Kinase enzyme, substrate, and ATP in a kinase reaction buffer.
- **NJH-2-030** was serially diluted in DMSO and added to the reaction mixture in a 384-well plate. The final DMSO concentration was maintained at 1%.
- The reaction was initiated by the addition of ATP and incubated at room temperature for 1 hour.
- Following the kinase reaction, ADP-Glo™ Reagent was added to terminate the reaction and deplete the remaining ATP. This was incubated for 40 minutes at room temperature.
- Kinase Detection Reagent was then added to convert the generated ADP to ATP, which is used to generate a luminescent signal. The plate was incubated for 30 minutes at room temperature.
- Luminescence was measured using a plate reader. The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.

Kinase Selectivity Profiling

To evaluate the selectivity of **NJH-2-030**, a comprehensive kinase panel screen was conducted against a broad range of human kinases.

Table 2: Kinase Selectivity Profile of NJH-2-030

Kinase Family	Number of Kinases Tested	% Inhibition at 1 μ M NJH-2-030 > 90%	% Inhibition at 1 μ M NJH-2-030 70-90%
TK	90	1 (Target Kinase)	2
TKL	43	0	1
STE	47	0	0
CK1	12	0	0
AGC	63	0	1
CAMK	73	0	0
CMGC	61	0	0
Total	389	1	4

Cellular Characterization

The cellular activity of **NJH-2-030** was evaluated in relevant cell-based assays to determine its ability to engage the Target Kinase and inhibit its downstream signaling pathway, ultimately affecting cell viability in a disease-relevant context.

Table 3: Cellular Activity of NJH-2-030

Cell Line	Assay Type	Endpoint	EC50 (nM)
Human Monocytic Cell Line	Target Engagement	NanoBRET™	58
Human Colon Carcinoma Cell Line	Cytokine Release	IL-6 ELISA	125
Human Colon Carcinoma Cell Line	Cell Viability	CellTiter-Glo®	350

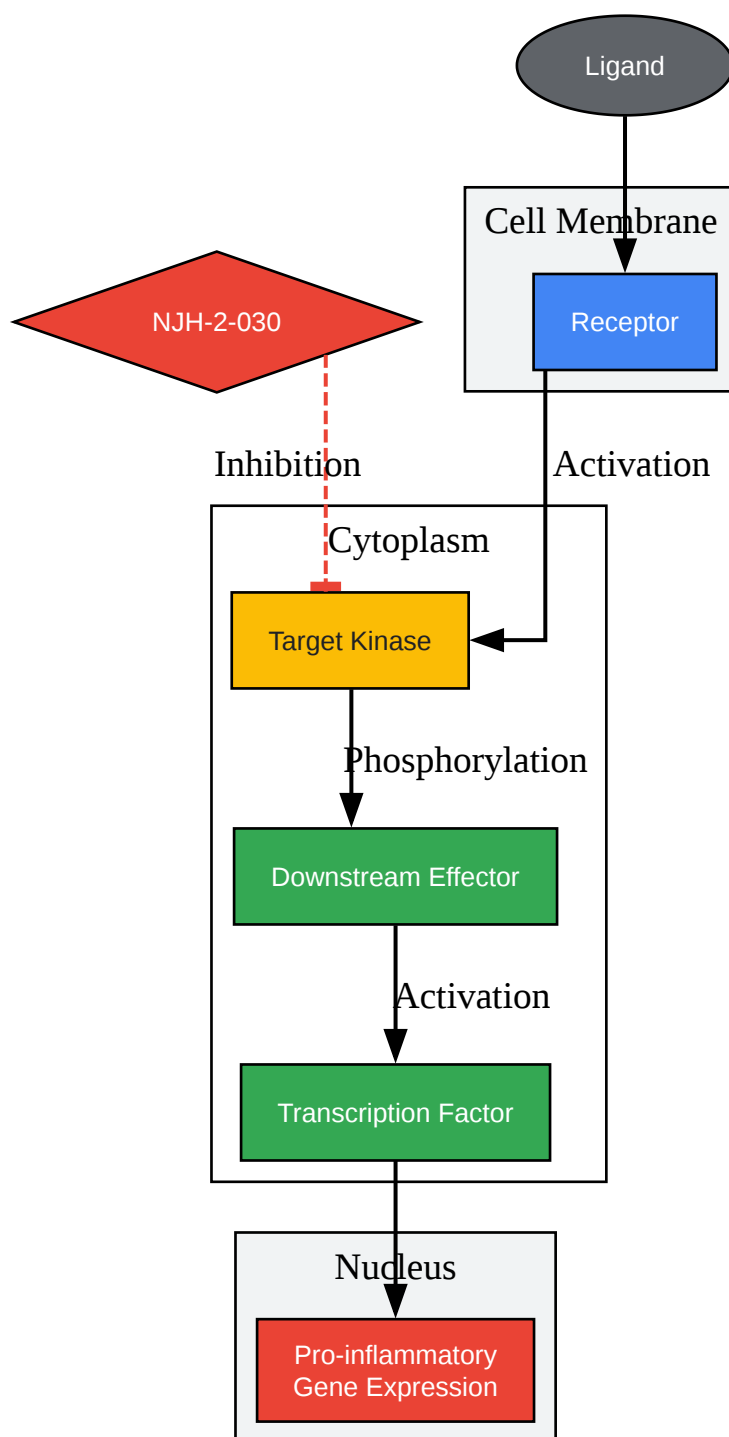
Experimental Protocol: Cellular Target Engagement (NanoBRET™)

Target engagement in live cells was assessed using the NanoBRET™ Target Engagement Assay (Promega). This assay measures the binding of **NJH-2-030** to Target Kinase by detecting the bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged Target Kinase and a fluorescent energy transfer probe.

- HEK293 cells were transiently transfected with a plasmid encoding for Target Kinase fused to NanoLuc® luciferase.
- Transfected cells were seeded into a 96-well plate and incubated for 24 hours.
- Cells were then treated with a range of concentrations of **NJH-2-030** for 2 hours.
- The NanoBRET™ Tracer and Nano-Glo® Substrate were added to the cells.
- The plate was read on a luminometer capable of measuring filtered light at 450 nm and >600 nm.
- The BRET ratio was calculated, and the data were plotted to determine the EC50 value, representing the concentration of **NJH-2-030** required to occupy 50% of the Target Kinase in living cells.

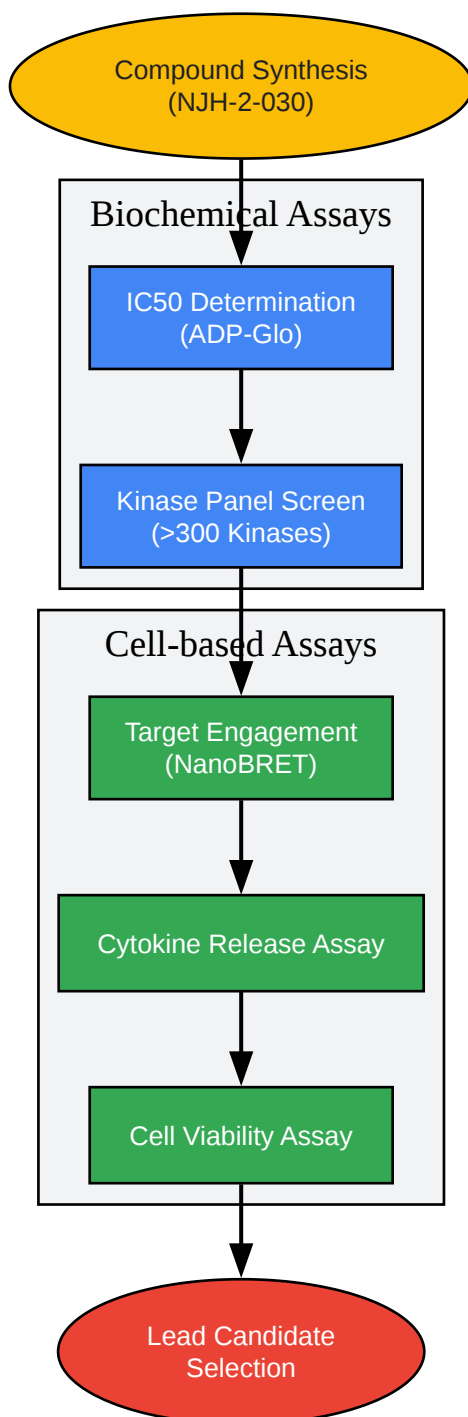
Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and experimental design, the following diagrams were generated.



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Caption: Putative signaling pathway inhibited by **NJH-2-030**.



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Caption: In vitro characterization workflow for **NJH-2-030**.

Conclusion

The in vitro data for the hypothetical compound **NJH-2-030** demonstrate that it is a potent and selective inhibitor of its target kinase. It effectively engages its target in a cellular context, leading to the inhibition of downstream signaling and a reduction in cell viability in a disease-relevant model. These findings establish **NJH-2-030** as a strong candidate for further investigation in in vivo models of disease.

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